molecular formula C19H15ClN2O5S B11306653 4-Methoxyphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

4-Methoxyphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B11306653
M. Wt: 418.9 g/mol
InChI Key: MXBQMBFYGZEKSX-UHFFFAOYSA-N
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Description

4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chlorophenylmethanesulfonyl group, and a pyrimidine carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be synthesized from 4-methoxybenzaldehyde through a series of reactions including reduction and substitution.

    Introduction of the Chlorophenylmethanesulfonyl Group: This step involves the reaction of the methoxyphenyl intermediate with chlorophenylmethanesulfonyl chloride under basic conditions to form the desired intermediate.

    Formation of the Pyrimidine Carboxylate Group: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE: shares similarities with other compounds such as:

Uniqueness

  • The unique combination of the methoxyphenyl, chlorophenylmethanesulfonyl, and pyrimidine carboxylate groups in 4-METHOXYPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE gives it distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C19H15ClN2O5S

Molecular Weight

418.9 g/mol

IUPAC Name

(4-methoxyphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C19H15ClN2O5S/c1-26-14-7-9-15(10-8-14)27-18(23)17-16(20)11-21-19(22-17)28(24,25)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

MXBQMBFYGZEKSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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